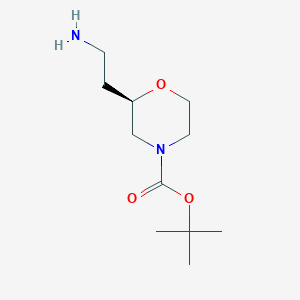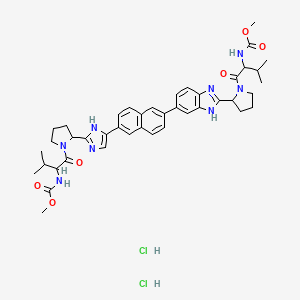![molecular formula C7H6BrClN4 B15198294 8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B15198294.png)
8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable hydrazine derivative with a triazine precursor in the presence of bromine and chlorine sources . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique photophysical properties make it a candidate for use in organic electronics and photonic devices.
Biological Research: It is used in various biological assays to study enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function . This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar compounds to 8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine include:
- 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Other pyrazolo[1,5-a][1,3,5]triazine derivatives
Compared to these similar compounds, this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C7H6BrClN4 |
|---|---|
Peso molecular |
261.50 g/mol |
Nombre IUPAC |
8-bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C7H6BrClN4/c1-3-5(8)6-10-4(2)11-7(9)13(6)12-3/h1-2H3 |
Clave InChI |
CUVQGFBUIVBEHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1Br)N=C(N=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)

![5-Ethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B15198240.png)
![Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B15198241.png)

![[2-(Morpholin-4-yl)cyclohexyl]methanamine](/img/structure/B15198270.png)






![2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B15198307.png)
